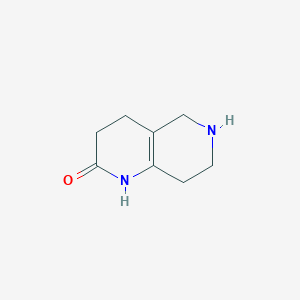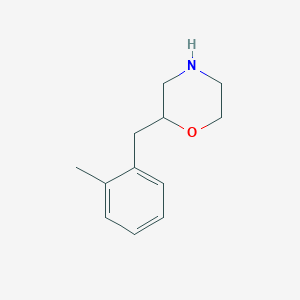
N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is a specialty compound used primarily in proteomics research. It has a molecular formula of C₁₃H₁₆F₃NO₃ and a molecular weight of 291.27 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group, making it a valuable tool in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the amide bond. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis involves optimization of reaction conditions to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the amide group may produce an amine.
Applications De Recherche Scientifique
N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is primarily used in proteomics research. Its unique structure allows it to interact with various proteins and enzymes, making it a valuable tool for studying protein function and interactions . Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxyl and amide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-3,5-dihydroxy-3-(methyl)pentanamide: Similar structure but lacks the trifluoromethyl group.
N-benzyl-3,5-dihydroxy-3-(chloromethyl)pentanamide: Contains a chloromethyl group instead of a trifluoromethyl group.
N-benzyl-3,5-dihydroxy-3-(bromomethyl)pentanamide: Contains a bromomethyl group instead of a trifluoromethyl group.
Uniqueness
N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various scientific applications.
Propriétés
Formule moléculaire |
C13H16F3NO3 |
|---|---|
Poids moléculaire |
291.27 g/mol |
Nom IUPAC |
N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide |
InChI |
InChI=1S/C13H16F3NO3/c14-13(15,16)12(20,6-7-18)8-11(19)17-9-10-4-2-1-3-5-10/h1-5,18,20H,6-9H2,(H,17,19) |
Clé InChI |
LVHSQWZZXKEXJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)CC(CCO)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



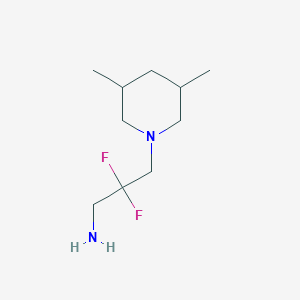
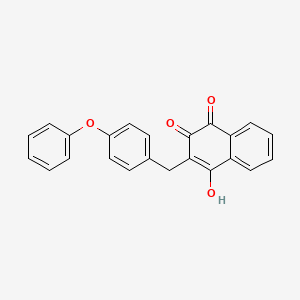
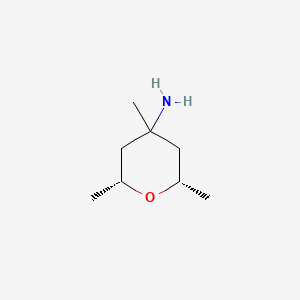

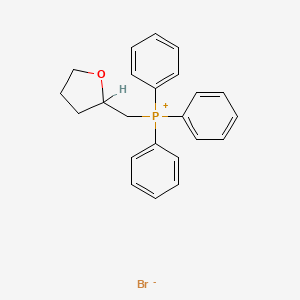
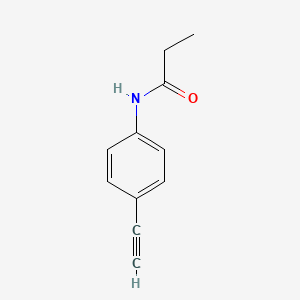
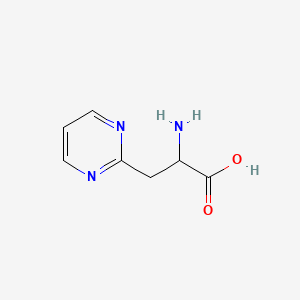
![4-([[(3-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13157985.png)


![5'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13158006.png)
